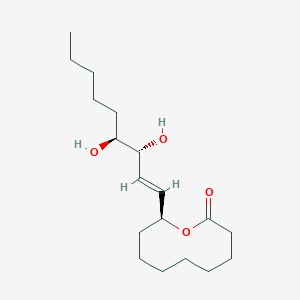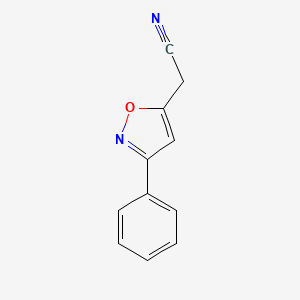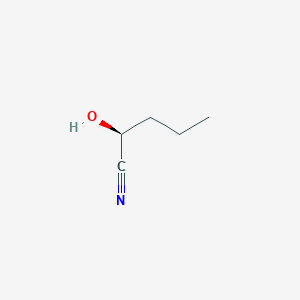
1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine is a heterocyclic compound that features a pyrazole ring and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and pyrrolidine moieties in its structure makes it a versatile scaffold for the development of new chemical entities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine typically involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with 1-methylpyrrolidine in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or pyrrolidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the pyrazole or pyrrolidine rings.
Applications De Recherche Scientifique
1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition or activation of their activity. The pyrrolidine ring can enhance the binding affinity of the compound to its target by providing additional hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: This compound lacks the pyrrolidine ring and has different chemical properties and reactivity.
3-Methyl-1H-pyrazole-4-carbaldehyde: This compound is a precursor in the synthesis of 1-Methyl-N-((3-methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-amine and has different applications.
N-Methylpyrrolidine: This compound lacks the pyrazole ring and is used in different chemical reactions.
Uniqueness
This compound is unique due to the presence of both pyrazole and pyrrolidine rings in its structure
Propriétés
Formule moléculaire |
C10H18N4 |
|---|---|
Poids moléculaire |
194.28 g/mol |
Nom IUPAC |
1-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C10H18N4/c1-8-9(6-12-13-8)5-11-10-3-4-14(2)7-10/h6,10-11H,3-5,7H2,1-2H3,(H,12,13) |
Clé InChI |
AIVLVNMVTRBKCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1)CNC2CCN(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B12958441.png)








![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12958494.png)

